2,2,3,3-Tetramethylcyclopropanecarboxylic acid is a cyclic carboxylic acid with the molecular formula and a CAS number of 15641-58-4. This compound features a cyclopropane ring with four methyl groups attached to the second and third carbon atoms, making it structurally unique. It is typically found as a white to almost white powder or crystalline substance and has a melting point of approximately 120-121 °C .
TMCC itself does not appear to have well-established antiepileptic activity []. Research suggests it might function as an inactive analog of valproic acid, meaning it has a similar structure but lacks the biological effects. By studying how TMCC interacts with potential targets compared to valproic acid, researchers can gain insights into the functional groups and structural features critical for the drug's mechanism of action [].
As a relatively new research compound, information on the specific safety hazards associated with TMCC is limited. However, considering its structural similarity to carboxylic acids, it is likely to exhibit some degree of acidity. Standard safety protocols for handling organic acids should be followed when working with TMCC [].
2,2,3,3-Tetramethylcyclopropanecarboxylic acid (TMCPCA) serves as a valuable building block in organic synthesis due to its unique structure and functional groups. Researchers utilize TMCPCA as a starting material for the synthesis of various complex molecules, including:
TMCPCA has been explored for its potential biomedical applications.
These reactions are significant for synthesizing derivatives and exploring its potential applications in pharmaceuticals and organic chemistry .
Research indicates that 2,2,3,3-tetramethylcyclopropanecarboxylic acid is not a naturally occurring metabolite in humans but may be detected in individuals exposed to it through various sources. Its derivatives have shown potential biological activities, particularly in the development of central nervous system-active compounds .
Several methods exist for synthesizing 2,2,3,3-tetramethylcyclopropanecarboxylic acid:
These methods allow for the efficient production of this compound for various applications .
2,2,3,3-Tetramethylcyclopropanecarboxylic acid serves as an important intermediate in organic synthesis. Its primary applications include:
Interaction studies involving 2,2,3,3-tetramethylcyclopropanecarboxylic acid focus on its metabolic pathways and potential toxicity. While it is not naturally present in human metabolism, exposure studies suggest that it can interact with various biological systems. More research is needed to fully understand its pharmacokinetics and toxicological profiles .
Several compounds share structural similarities with 2,2,3,3-tetramethylcyclopropanecarboxylic acid:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1,1-Dimethylcyclopropanecarboxylic Acid | Two methyl groups on one carbon | Less steric hindrance compared to tetramethyl variant |
2-Methylcyclopropanecarboxylic Acid | One methyl group | Simpler structure; fewer substituents |
3-Methylcyclopropanecarboxylic Acid | One methyl group | Different positioning of the methyl group |
Valproic Acid | Straight-chain structure | Known anticonvulsant; different pharmacological profile |
The uniqueness of 2,2,3,3-tetramethylcyclopropanecarboxylic acid lies in its highly branched structure which may confer distinct physical and chemical properties compared to these similar compounds .
Irritant